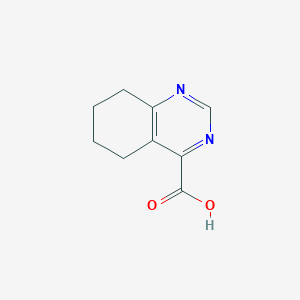

5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinazoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRWMGAYENUEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid typically involves the condensation of 2-oxocyclohexylglyoxylic acid with guanidine carbonate and urea. This reaction yields 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid . Another method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions, resulting in high yields and easy workup .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Catalytic reduction of the carboxylic acids and their methyl esters can yield dihydro-derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.

Substitution: Nucleophiles such as alkyl amines and aryl thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinazoline derivatives.

Reduction: Dihydro-quinazoline derivatives.

Substitution: Various substituted quinazoline derivatives with different functional groups.

Scientific Research Applications

Biological Research Applications

5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid exhibits a range of biological activities that make it a valuable compound in pharmaceutical research:

- Neuroprotective Effects : Studies have indicated that derivatives of this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to interact with specific biological targets suggests it could modulate pathways involved in neuronal survival and function.

- Antimicrobial Activity : Molecular docking studies have shown that this compound has a high binding affinity to essential enzymes in Mycobacterium tuberculosis, indicating its potential as an antitubercular agent. This opens avenues for developing new treatments for tuberculosis.

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .

- Anticancer Potential : Research has highlighted its potential in cancer therapy. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines (e.g., ovarian carcinoma A2780 and colorectal adenocarcinoma HT-29) with IC50 values indicating potent activity .

Chemical Synthesis Applications

In synthetic organic chemistry, this compound serves as a versatile building block for developing complex heterocyclic compounds:

- Synthesis of Derivatives : The compound can undergo various reactions such as acylation and esterification to yield numerous derivatives with enhanced biological activities. For example, reactions involving hydrazine have produced 5-substituted derivatives that are significant for synthesizing nitrogen-containing heterocycles.

- Structural Modifications : The unique structure allows for modifications that can enhance the pharmacological profiles of the resulting compounds. Such modifications often lead to improved potency and selectivity against targeted biological pathways.

Case Studies and Experimental Findings

Numerous studies have documented the efficacy of this compound and its derivatives:

These findings underscore the compound's potential across various therapeutic areas.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid involves its interaction with specific molecular targets. Molecular docking studies have shown that the compound binds to enzymes such as dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase DprE1 in Mycobacterium tuberculosis . This binding inhibits the activity of these enzymes, thereby exerting its antitubercular effects. Additionally, the compound has shown inhibition activity against β-glucosidase, suggesting potential antidiabetic effects .

Comparison with Similar Compounds

2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic Acid

1-(2-Cyclopropyl-5,6,7,8-Tetrahydroquinazolin-4-yl)-1H-Pyrazole-3-carboxylic Acid

- Molecular Formula : C₁₅H₁₇N₅O₂.

- CAS : 1710846-02-8 .

- Key Differences :

- Cyclopropyl and pyrazole moieties introduce steric bulk, reducing aqueous solubility.

- Increased complexity for targeting specific protein pockets (e.g., kinase ATP-binding sites).

- Safety Profile : Classified as acutely toxic and corrosive to skin/eyes .

Ethyl 4-(4,7-Dimethyl-5-Oxo-5,6,7,8-Tetrahydroquinazolin-2-yl)Piperazine-1-Carboxylate

- Molecular Formula : C₁₇H₂₄N₄O₃.

- CAS : 777866-89-4 .

- Key Differences :

- Ethyl ester replaces the carboxylic acid, reducing acidity (predicted pKa: 2.56 vs. ~4–5 for carboxylic acid).

- Piperazine substituent enhances solubility in organic solvents.

- Physical Properties : Boiling point predicted at 529.8°C , density 1.217 g/cm³ .

4-Chloro-2-(Methylthio)-5,6,7,8-Tetrahydroquinazoline

Comparative Data Table

Research Findings and Trends

- Bioactivity: The carboxylic acid group in the parent compound enhances binding to metal ions (e.g., zinc in metalloenzymes), while amino or ester derivatives modulate selectivity .

- Solubility : Substituents like piperazine (logP ~1.2) improve lipid solubility, critical for blood-brain barrier penetration in CNS drug candidates .

- Toxicity : Cyclopropyl-pyrazole derivatives exhibit higher acute toxicity (e.g., LC50 < 100 mg/kg in rodents) compared to the parent compound .

Biological Activity

5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid (THQCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article outlines the biological properties of THQCA, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

THQCA is characterized by a tetrahydroquinazoline structure with a carboxylic acid functional group at the fourth position. Its molecular formula is C₉H₁₁N₃O₂. The unique structural features contribute to its biological activities by enabling interactions with various molecular targets.

The biological activity of THQCA is attributed to its ability to interact with specific enzymes and receptors, modulating their activity. Some key mechanisms include:

- Enzyme Inhibition : THQCA has been shown to inhibit enzymes involved in metabolic processes, which can be beneficial in conditions like diabetes and cancer.

- Antioxidant Activity : Research indicates that THQCA exhibits antioxidant properties, which may protect cells from oxidative stress-related damage .

- Neuroprotective Effects : Studies suggest that THQCA may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Antimicrobial Activity

THQCA has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of THQCA. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:

- Cell Lines Tested : THQCA was evaluated on A2780 (ovarian carcinoma), HT-29 (colorectal adenocarcinoma), and MSTO-211H (mesothelioma) cell lines.

- IC50 Values : The compound exhibited IC50 values ranging from 5.4 to 17.2 μM across different cancer types, indicating potent cytotoxic effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of THQCA, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity | IC50 Value (μM) |

|---|---|---|---|

| 5,6,7,8-Tetrahydroquinoxaline | Heterocyclic | Antimicrobial | N/A |

| 1,2,3,4-Tetrahydroisoquinoline | Heterocyclic | Anticancer | N/A |

| THQCA | Tetrahydroquinazoline | Antioxidant, Anticancer | 5.4 - 17.2 |

Case Studies and Experimental Findings

Several case studies have been conducted to evaluate the biological activity of THQCA:

- Antioxidant Activity Study : A study synthesized derivatives of THQCA and assessed their antioxidant capabilities. Three out of six derivatives showed moderate antioxidant activity, suggesting potential applications in preventing oxidative damage .

- Neuroprotective Study : In a model of neurodegeneration, THQCA demonstrated protective effects on neuronal cells against oxidative stress-induced apoptosis .

- Cancer Cell Line Evaluation : In tests against various cancer cell lines, THQCA was found to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in A2780 cells .

Q & A

Q. What are the preferred synthetic routes for 5,6,7,8-tetrahydroquinazoline-4-carboxylic acid, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including cyclocondensation of amino precursors with carbonyl derivatives under acidic or basic conditions. For example, cyclization of tetrahydroquinazoline intermediates with carboxylic acid functionalities can yield the target compound. Purification methods such as recrystallization or chromatography (HPLC) are critical for achieving high purity (>95%). Hydrolysis of ester derivatives may also be employed to generate the carboxylic acid moiety .

Q. How is the structural integrity of this compound validated experimentally?

Spectroscopic techniques are essential:

- NMR (¹H/¹³C) confirms the tetrahydroquinazoline scaffold and carboxylic acid group.

- IR spectroscopy identifies characteristic carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bonds.

- Mass spectrometry (HRMS) verifies molecular weight (e.g., C₉H₁₁N₃O₃, MW 209.2) .

Q. What biological targets are associated with tetrahydroquinazoline derivatives, and how are they identified?

Tetrahydroquinazoline scaffolds interact with enzymes (e.g., kinases) and receptors (e.g., GABAₐ) due to their structural mimicry of purine bases. Target identification involves:

- In vitro assays (e.g., enzyme inhibition).

- Ligand-binding studies using radiolabeled analogs.

- Computational target prediction via structural similarity to known bioactive compounds .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Lyophilized forms are stable for years, while solutions in DMSO should be aliquoted to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock Vina predict binding modes of this compound with biological targets?

AutoDock Vina employs a scoring function to evaluate ligand-receptor interactions. Key steps include:

- Grid map generation around the active site.

- Multi-threaded optimization for efficient sampling of binding poses.

- Clustering analysis to identify dominant binding modes. Validation against crystallographic data (e.g., PDB entries) ensures accuracy in predicting hydrogen bonds and hydrophobic interactions .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced target selectivity?

SAR optimization involves:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at position 4 improves kinase inhibition.

- Scaffold hybridization : Fusion with piperazine (e.g., N-Butyl-2-(piperazin-1-yl) derivatives) enhances CNS penetration.

- Functional group modulation : Replacing carboxylic acid with esters or amides balances solubility and membrane permeability .

Q. How do computational methods like DFT or molecular dynamics (MD) simulations aid in understanding reactivity?

- DFT calculations predict electron density distribution, highlighting nucleophilic/electrophilic sites (e.g., carboxylic acid group).

- MD simulations track conformational changes in solution, revealing stability of the tetrahydroquinazoline ring under physiological conditions. These methods guide rational design of derivatives with improved metabolic stability .

Q. What analytical approaches resolve contradictions in reported bioactivity data for tetrahydroquinazoline derivatives?

- Meta-analysis of dose-response curves across studies.

- Assay standardization : Control for variables like pH, solvent (DMSO concentration), and cell line viability.

- Orthogonal validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) alongside enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.